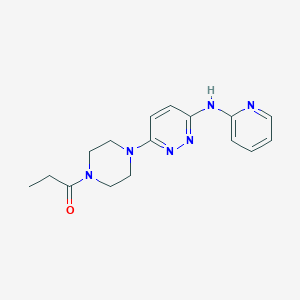

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-2-ylamino group at position 6, linked to a piperazine ring via position 2. The propan-1-one moiety is attached to the piperazine nitrogen, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-2-16(23)22-11-9-21(10-12-22)15-7-6-14(19-20-15)18-13-5-3-4-8-17-13/h3-8H,2,9-12H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIERUXIDXBLJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Amination: The pyridazinone core is then aminated using pyridin-2-ylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Piperazine Introduction: The aminated pyridazinone is reacted with piperazine in a solvent like ethanol or methanol, often under reflux conditions.

Final Coupling: The resulting intermediate is coupled with propan-1-one using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyridazinone ring or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation Products: N-oxides of the pyridazinone ring.

Reduction Products: Reduced forms of the pyridazinone or piperazine rings.

Substitution Products: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

Research has identified several biological activities associated with this compound:

Anticancer Activity

Several studies have demonstrated the anticancer potential of derivatives related to this compound. The mechanisms include:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 5.0 | Apoptosis |

| Compound B | A549 (Lung) | 8.5 | Cell Cycle Arrest |

| Target Compound | HeLa (Cervical) | 3.2 | Apoptosis |

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in models of cerebral ischemia. Research indicates significant effects on prolonging survival time in animal models subjected to acute ischemic conditions.

Case Study: Neuroprotective Activity

In a mouse model study, the compound was administered prior to inducing ischemic injury. Results indicated a marked decrease in mortality rates across all tested doses, suggesting its potential utility in treating neurodegenerative diseases.

Other Potential Applications

In addition to its anticancer and neuroprotective properties, the compound's structure suggests potential applications in:

- Anti-infective Agents : Compounds with similar structures have exhibited activity against various pathogens.

- Inflammatory Diseases : The ability to modulate inflammatory pathways may provide therapeutic avenues for conditions such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit enzymes involved in disease pathways or bind to receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and pyridazine-containing derivatives. Below is a detailed comparison based on substituents, pharmacological activity, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Observations

Structural Impact on Pharmacological Activity :

- The 4-chlorophenyl substitution in confers significant analgesic and anti-inflammatory activity, surpassing aspirin in murine models. This suggests that halogenated aromatic groups enhance target binding or pharmacokinetics.

- Trifluoromethyl (CF₃) groups, as in compound 3e , improve metabolic stability and lipophilicity, which may enhance bioavailability.

Piperazine Flexibility: The piperazine ring adopts a chair conformation in derivatives like the chlorophenyl-propan-1-one compound , with dihedral angles (e.g., 83.20° between pyridazinone and benzene rings) influencing steric interactions and receptor binding.

Pyridazine Core Modifications: Substitution at the pyridazine C6 position (e.g., imidazo[1,2-b]pyridazine in 3d vs.

Propan-1-one Role :

- The propan-1-one group is conserved across analogs and likely serves as a hydrogen-bond acceptor or contributes to π-π stacking interactions in biological targets.

Research Findings and Implications

- Analgesic Efficacy : The chlorophenyl-propan-1-one derivative demonstrated dual-phase anti-inflammatory activity in carrageenan-induced edema models, suggesting that similar compounds (including the target) may act via COX-2 inhibition or cytokine modulation.

- Synthetic Accessibility : Derivatives like 3d–3f were synthesized via nucleophilic substitution or coupling reactions, indicating feasible routes for scaling up the target compound.

- CNS Potential: The methoxyphenyl-pyrrolidinyl derivative (G267-0723) highlights the piperazine-propan-1-one scaffold’s versatility in crossing the blood-brain barrier, relevant for neuropathic pain or antidepressant drug development.

Biological Activity

1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Piperazine moiety : A common scaffold in drug design known for its ability to interact with various biological targets.

- Pyridazine and pyridine rings : These heterocycles are often associated with neuropharmacological effects and have been explored for their roles in modulating neurotransmitter systems.

Antidepressant Properties

Recent studies have highlighted the antidepressant potential of compounds similar to this compound. For instance, derivatives of piperazine have been shown to exhibit significant serotonin (5-HT) reuptake inhibition, which is a crucial mechanism in the treatment of depression. One such study demonstrated that certain derivatives were effective in reducing immobility times in the forced swimming test (FST), a standard model for assessing antidepressant activity in rodents .

Monoamine Oxidase Inhibition

Compounds structurally related to this compound have also been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Notably, some derivatives exhibited selective inhibition of MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : By blocking the serotonin transporter, these compounds increase serotonin levels in the synaptic cleft, enhancing mood and cognitive function.

- MAO Inhibition : The inhibition of MAO leads to increased availability of monoamines (serotonin, norepinephrine, and dopamine), which are critical for mood regulation.

- Neuroprotective Effects : Preliminary data suggest that some derivatives may protect neuronal cells from oxidative stress, further supporting their potential use in treating neurodegenerative disorders .

Case Studies

A recent investigation into a series of pyridazine derivatives revealed that specific substitutions on the piperazine ring significantly affected their biological activity. For example, compounds with methyl or chloro substitutions demonstrated enhanced MAO-B inhibition compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing pharmacological profiles .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic strategies are effective for preparing 1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one and analogs?

Methodological Answer:

The synthesis of piperazine-containing compounds like this target molecule typically involves coupling reactions between a piperazine derivative and a functionalized pyridazine/pyridine precursor. For example:

- Coupling Agents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base to activate carboxylic acid intermediates, enabling amide bond formation between the piperazine and pyridazine moieties .

- Key Steps : (i) Prepare substituted pyridazin-3-ylamine intermediates via nucleophilic substitution. (ii) React with 1-(piperazin-1-yl)propan-1-one derivatives under reflux conditions. Monitor progress via TLC and purify using column chromatography (e.g., CH₂Cl₂/MeOH gradients) .

Basic: How can researchers validate the structural integrity of this compound and its derivatives?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : Analyze ¹H and ¹³C NMR to confirm substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while pyridazine/pyridine protons appear at δ 7.0–9.0 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS. For instance, a derivative with a trifluoromethyl group (C₁₉H₂₂F₃N₃O₃S) showed [M+H]⁺ at m/z 442.1406 (calculated: 442.1334) .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.4% deviation from theoretical values) .

Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?

Methodological Answer:

Design cell-based assays tailored to hypothesized targets (e.g., kinase inhibition, antiparasitic activity):

- Anticancer Activity : Use MCF-7 (breast cancer) or PC-3 (prostate cancer) cell lines. Culture cells in DMEM/RPMI-1640 with 10% FBS. Treat with compound concentrations (1–100 µM) for 48–72 hours. Assess viability via MTT or ATP-based assays .

- Antiparasitic Screening : Test against Trypanosoma cruzi epimastigotes. Use 96-well plates with serial dilutions (0.1–50 µM) and measure IC₅₀ via microscopy or fluorescence .

Advanced: How can structure-activity relationships (SAR) guide optimization of pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, sulfonyl) to reduce logP. For example, replacing a phenyl group with a pyridinylsulfonyl moiety improved solubility and reduced plasma protein binding .

- Metabolic Stability : Incorporate electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings to block cytochrome P450-mediated oxidation. Monitor stability in liver microsomes (e.g., rat/human) .

- Brain Penetration : For CNS targets, use bivalent inhibitors (e.g., AZD5153) with balanced molecular weight (<500 Da) and polar surface area (<90 Ų) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time. For example, discrepancies in IC₅₀ values for antiparasitic activity may arise from differences in parasite strain virulence .

- Counter-Screening : Test off-target effects. A compound showing anticancer activity in MCF-7 but not DU145 cells may selectively target estrogen receptor-positive pathways .

- Crystallographic Validation : Resolve ambiguous binding modes via X-ray diffraction. For example, piperazine derivatives interacting with BRD4 bromodomains require co-crystal structures to confirm binding geometry .

Advanced: How to design in vivo efficacy studies for lead compounds?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with human cancer cells (e.g., MDA-MB-231). Administer compound orally (10–50 mg/kg) daily. Measure tumor volume and biomarker expression (e.g., c-Myc) .

- Pharmacokinetic Profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Calculate AUC, Cₘₐₓ, and t₁/₂. Optimize formulations (e.g., PEGylation) for compounds with poor bioavailability .

- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 14-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.